molecular formula C8H11F3N2O B1404673 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol CAS No. 1446786-30-6

3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

Cat. No. B1404673
M. Wt: 208.18 g/mol
InChI Key: LFTUNITVEICFQD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a pyrazole ring, a trifluoromethyl group, and a propanol group.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, catalysts, and conditions.



Molecular Structure Analysis

This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Research has explored the selectivity and potency of chemical inhibitors in human liver microsomes, focusing on Cytochrome P450 (CYP) enzymes. These enzymes metabolize a structurally diverse number of drugs, and understanding their inhibitors, including compounds similar to 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol, is crucial for predicting drug-drug interactions (DDIs) and enhancing drug safety and efficacy (Khojasteh et al., 2011).

Anti-Inflammatory and Antibacterial Agents

The trifluoromethylpyrazole moiety, central to our compound of interest, has gained attention in medicinal chemistry, particularly as an anti-inflammatory and antibacterial agent. The position of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile of these compounds, highlighting their importance in developing novel therapeutics with minimal side effects (Kaur et al., 2015).

Synthetic and Medicinal Perspective

Methyl substituted pyrazoles, akin to our compound of interest, exhibit a wide spectrum of biological activities. Detailed synthetic approaches and their medical significances until March 2021 have been highlighted, indicating the role of these compounds in generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).

Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the use of pyrazoline derivatives as a privileged scaffold in the synthesis of various heterocycles, showcasing the versatility and significance of these compounds in organic synthesis (Gomaa & Ali, 2020).

Volatomics in Disease Diagnosis

Volatile organic compounds (VOCs) produced by the human metabolism, including derivatives of pyrazoles, have been investigated as non-invasive biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds serve as a foundation for future non-invasive diagnostic methods in personalized medicine (Van Malderen et al., 2020).

Antifungal Pharmacophore Sites

A review of small molecules against Fusarium oxysporum highlights the structure-activity relationship (SAR) interpretations for pharmacophore site predictions, indicating the potential antifungal activity of compounds with a pyrazole nucleus, including 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol (Kaddouri et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve determining appropriate handling and disposal procedures.


Future Directions

This could involve suggesting further studies to optimize the compound’s synthesis, improve its properties, or explore new applications.


Please note that this is a general outline and the specific details would depend on the particular compound and the available research. If you have a specific compound or topic in mind, please provide more details so I can give a more accurate response.


properties

IUPAC Name

3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-13-7(8(9,10)11)5-6(12-13)3-2-4-14/h5,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUNITVEICFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212532
Record name 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

CAS RN

1446786-30-6
Record name 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446786-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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